molecular formula C14H17NO2 B5510513 N-isobutyl-4-(2-propyn-1-yloxy)benzamide

N-isobutyl-4-(2-propyn-1-yloxy)benzamide

Cat. No.: B5510513
M. Wt: 231.29 g/mol
InChI Key: CEGAUHHUMNYTRZ-UHFFFAOYSA-N
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Description

N-Isobutyl-4-(2-propyn-1-yloxy)benzamide is a benzamide derivative characterized by an isobutyl group attached to the benzamide nitrogen and a propargyloxy (propynyloxy) substituent at the para position of the aromatic ring. The propargyloxy group may influence electronic properties and metabolic stability, while the isobutyl moiety could enhance lipophilicity, impacting pharmacokinetic behavior.

Properties

IUPAC Name

N-(2-methylpropyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-9-17-13-7-5-12(6-8-13)14(16)15-10-11(2)3/h1,5-8,11H,9-10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGAUHHUMNYTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following analysis compares N-isobutyl-4-(2-propyn-1-yloxy)benzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations

Synthesis Efficiency :

  • Rip-B and Rip-D () highlight how reaction time and starting materials affect yields. Rip-B’s 80% yield via a 30-minute reaction contrasts with Rip-D’s 34% yield after 6 hours, suggesting steric or electronic challenges in the latter’s synthesis.
  • The high melting point of Compound 3 (306–308°C, ) indicates strong intermolecular forces, possibly due to hydrogen bonding or aromatic stacking, which may correlate with its stability under physiological conditions.

Structural Impact on Activity: The propargyloxy group in this compound introduces a terminal alkyne, which could participate in click chemistry for targeted drug delivery or metabolic interactions. This contrasts with Rip-B’s methoxy groups, which enhance electron-donating effects but reduce reactivity .

Pharmacological Diversity :

  • Neuroleptic benzamides () share a core structure but differ in N-alkyl/aryl groups, which modulate receptor affinity. For example, amisulpride’s selectivity for dopamine receptors arises from its sulfonyl group, unlike the propargyloxy/isobutyl combination in the target compound .

Research Findings and Implications

Physicochemical Properties: Substituents significantly influence melting points and solubility.

Analytical Challenges :

  • Forensic differentiation of benzamide derivatives () is complicated by structural similarities. Advanced techniques like NMR or mass spectrometry are critical for distinguishing compounds like Rip-B and Rip-D, which differ only in a single hydroxyl group .

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